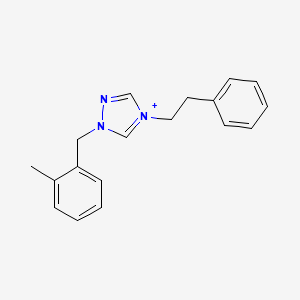
1-(2-methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2-methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 1,2,4-triazole with 2-methylbenzyl chloride and 2-phenylethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the triazolium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazolium salt can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazolium derivatives.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a catalyst in certain chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium can be compared with other similar compounds, such as other triazolium salts. These compounds share similar structural features but may differ in their specific substituents and properties. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Similar compounds include:
- This compound
- This compound
- This compound
Eigenschaften
Molekularformel |
C18H20N3+ |
|---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
1-[(2-methylphenyl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C18H20N3/c1-16-7-5-6-10-18(16)13-21-15-20(14-19-21)12-11-17-8-3-2-4-9-17/h2-10,14-15H,11-13H2,1H3/q+1 |
InChI-Schlüssel |
PIEJWNOUQIPQBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CN2C=[N+](C=N2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13357003.png)
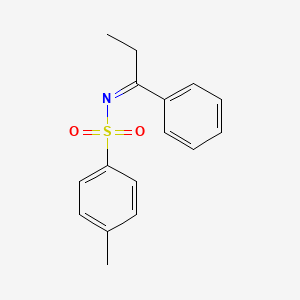
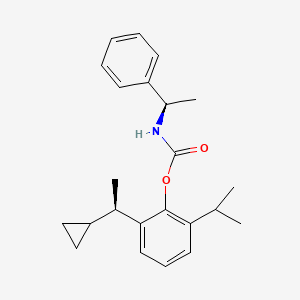
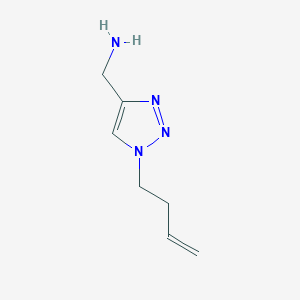
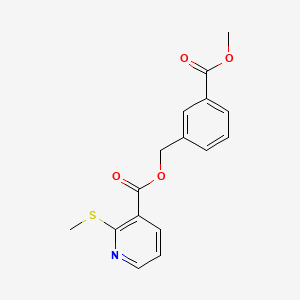
![6-[(4-Chlorophenoxy)methyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357019.png)
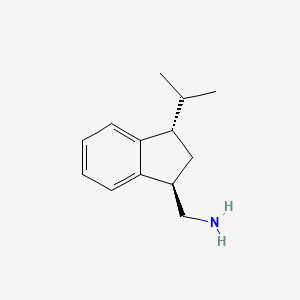
![Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate](/img/structure/B13357045.png)
![3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357052.png)
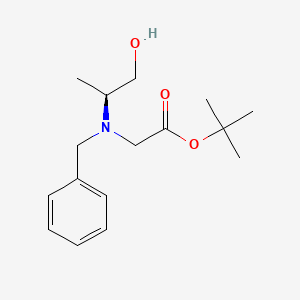
![2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile](/img/structure/B13357060.png)
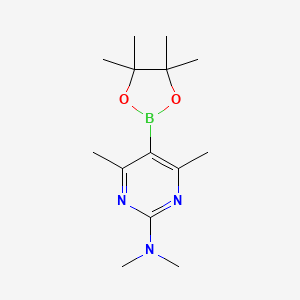
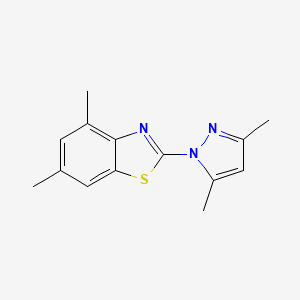
![2,8-Difluoro-5H-dibenzo[b,f]azepine](/img/structure/B13357074.png)
